2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide

Description

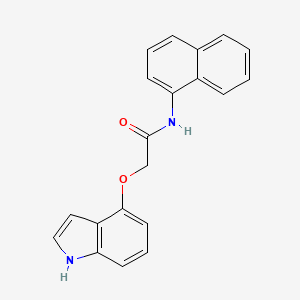

2-(1H-Indol-4-yloxy)-N-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalene moiety linked via an acetamide bridge to a substituted indole ring. The indole group is substituted at the 4-position with an oxygen atom, forming an ether linkage.

Properties

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(1H-indol-4-yloxy)-N-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C20H16N2O2/c23-20(13-24-19-10-4-8-17-16(19)11-12-21-17)22-18-9-3-6-14-5-1-2-7-15(14)18/h1-12,21H,13H2,(H,22,23) |

InChI Key |

PRAXVVSRJOGJTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Naphthalene Moiety: Naphthalene derivatives can be synthesized through various methods, including Friedel-Crafts alkylation or acylation.

Coupling Reaction: The indole and naphthalene moieties are then coupled through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Acetamide Formation: The final step involves the formation of the acetamide group, typically through the reaction of the coupled product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions could occur on the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield indole-2-carboxylic acid derivatives, while reduction could produce primary amines.

Scientific Research Applications

2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving indole and naphthalene derivatives.

Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for compounds like 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.

Comparison with Similar Compounds

The following analysis compares 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Structural Comparisons

Key Structural Insights :

- The indole ring in the target compound distinguishes it from naphthalene-acetamide derivatives lacking heterocyclic moieties (e.g., compounds in ).

- Substituent positioning significantly alters bioactivity. For example, the 4-chlorobenzoyl group in compound 10k enhances anticancer activity compared to simpler naphthalene derivatives .

Key Observations :

- Low yields (e.g., 6% for compound 10k) suggest synthetic challenges in multi-step indole derivatization .

- Click chemistry (compound 6a) offers higher efficiency and modularity, enabling diverse triazole-linked analogs .

Physicochemical Properties

Key Trends :

- Melting points correlate with molecular rigidity. Compound 4i, with an imidazole ring, has a higher melting point (218°C) than compound 10k (175–176°C) .

- Spectral signatures : The C=O stretch in IR (~1680 cm⁻¹) and NH peaks (~3300 cm⁻¹) are consistent across acetamide derivatives .

Key Insights :

- Indole derivatives (e.g., compound 10k) exhibit potent anticancer activity, likely due to interactions with apoptosis regulators like Bcl-2/Mcl-1 .

- Naphthalene-acetamide hybrids with heterocycles (e.g., piperidine in ) show enzyme inhibitory activity, suggesting the naphthalene moiety enhances target affinity.

Biological Activity

The compound 2-(1H-indol-4-yloxy)-N-(naphthalen-1-yl)acetamide is a synthetic derivative of indole and naphthalene, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an indole moiety linked to a naphthalene ring through an ether bond, contributing to its unique biological profile.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound has been evaluated in vitro against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in multidrug-resistant cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 8 | Apoptosis induction |

| CEM/ADR5000 (Leukemia) | 10 | Bypasses P-glycoprotein resistance |

2. Neuroprotective Effects

Research indicates that indole derivatives can exert neuroprotective effects, potentially through the modulation of neurotransmitter systems. The compound may enhance serotonin receptor activity, which is crucial for mood regulation and cognitive function.

3. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. It has been tested against various bacterial strains, yielding moderate to high efficacy against Gram-positive bacteria.

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate antibacterial activity |

| Escherichia coli | 75 | Limited efficacy |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint.

- Modulation of Neurotransmitter Systems : By interacting with serotonin receptors, it may influence mood and cognitive functions.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on Multidrug Resistance : A study demonstrated that similar indole derivatives could circumvent P-glycoprotein-mediated drug resistance in leukemia cells, suggesting that modifications to the indole structure enhance efficacy against resistant strains .

- Neuroprotective Study : Research indicated that compounds resembling this compound could improve cognitive function in animal models by modulating serotonin levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.